

Introduction: The Significance of 5-Bromothiophene-3-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromothiophene-3-carboxylic acid

Cat. No.: B028630

[Get Quote](#)

5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0) is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.^{[1][2]} As a functionalized thiophene, it belongs to a class of molecules recognized for their versatile structural diversity and pharmacophoric properties, which make them privileged scaffolds in medicinal chemistry.^{[3][4]} Thiophene-based structures are integral to a range of FDA-approved drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer activities.^{[3][4]}

This guide provides an in-depth examination of the core physical and chemical properties of **5-Bromothiophene-3-carboxylic acid**. Its value as a synthetic intermediate stems from its dual reactivity: the carboxylic acid group allows for amide bond formation and other derivatizations, while the bromine atom serves as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.^[5] This technical whitepaper will furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective handling, characterization, and application of this versatile building block.^[6]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **5-Bromothiophene-3-carboxylic acid** are critical for its application in synthesis, dictating choices of solvents, reaction

conditions, and purification strategies. These properties have been compiled from various sources and are summarized below.

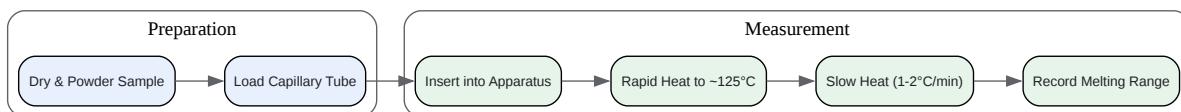
Property	Value	Source(s)
CAS Number	100523-84-0	[1] [2]
Molecular Formula	C ₅ H ₃ BrO ₂ S	[1] [2]
Molecular Weight	207.05 g/mol	[1] [7]
Appearance	White to off-white crystalline solid	[8]
Melting Point	140-144 °C	
Boiling Point	318.907 °C (at 760 mmHg)	[1]
IUPAC Name	5-bromothiophene-3-carboxylic acid	[1] [6]
SMILES	OC(=O)c1csc(Br)c1	[7]
InChI Key	YCNXPMGMAKDPMP- UHFFFAOYSA-N	[1]

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **5-Bromothiophene-3-carboxylic acid**. Below are the key spectral data and features.

Spectroscopy Type	Key Features and Peaks	Source(s)
¹ H NMR	(400 MHz, DMSO-d ₆) δ (ppm): 12.9 (s, 1H, -COOH), 8.28 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H)	[8]
¹³ C NMR	(400 MHz, DMSO-d ₆) δ (ppm): 162.0, 131.0, 128.3, 125.6, 108.6	[8]
Mass Spectrometry	(ESI): m/z 206.9 [M-H] ⁻ . The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br in an approximate 1:1 ratio).	[8]
Infrared (IR)	Characteristic absorptions are expected for: O–H stretch (broad, ~3300-2500 cm ⁻¹), C=O stretch (~1700 cm ⁻¹), C–Br stretch (~600-500 cm ⁻¹), and thiophene ring vibrations.	

Experimental Methodologies for Property Determination


To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. This section details the methodologies for determining key properties of **5-Bromothiophene-3-carboxylic acid**.

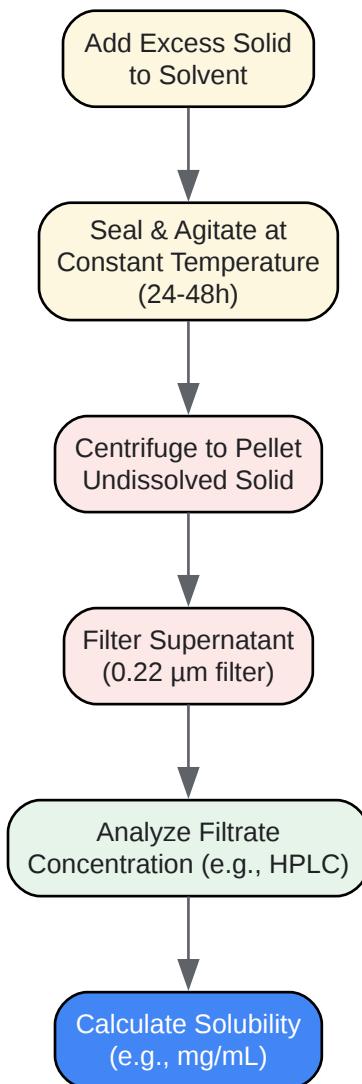
Melting Point Determination via Capillary Method

Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The protocol described here uses a standard digital melting point apparatus.

Step-by-Step Protocol:

- Sample Preparation: Ensure the **5-Bromothiophene-3-carboxylic acid** sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (140-144 °C).
- Slow Heating (Determination): Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination by the Equilibrium Method

Principle: This method determines the saturation concentration of the compound in water (or a buffer of choice) at a specific temperature. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium.

Step-by-Step Protocol:

- Solvent Addition: Add a measured volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) to a vial.
- Addition of Solute: Add an excess amount of **5-Bromothiophene-3-carboxylic acid** to the solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
- Analysis: Accurately dilute a known volume of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.

[Click to download full resolution via product page](#)

Caption: Equilibrium Solubility Determination Workflow.

Reactivity and Stability Insights

5-Bromothiophene-3-carboxylic acid's synthetic utility is rooted in its predictable reactivity.

- Nucleophilic and Electrophilic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution. However, the existing substituents (bromo and carboxyl groups) direct further substitutions. The carbon-bromine bond is a key site for nucleophilic substitution or, more commonly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse aryl or alkyl groups.^[5]

- Carboxylic Acid Derivatization: The carboxyl group undergoes standard reactions such as esterification, amidation (using coupling agents like HATU or EDC), and reduction to the corresponding alcohol.
- Stability: The compound is a stable, combustible solid. Thiophene rings can be sensitive to strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones, altering the ring's aromaticity and reactivity.[\[9\]](#)[\[10\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **5-Bromothiophene-3-carboxylic acid** is paramount to ensure personnel safety.

- Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[11\]](#) It is a combustible solid but not considered a significant fire risk under standard conditions.[\[11\]](#)
- Recommended Handling Practices:
 - Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[\[11\]](#)
 - Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[11\]](#)[\[12\]](#)
 - Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[\[12\]](#)[\[13\]](#)
 - Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[\[11\]](#)

Conclusion

5-Bromothiophene-3-carboxylic acid is a foundational building block for synthetic chemistry. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use. The data and protocols presented in this guide offer a

comprehensive resource for researchers, enabling them to confidently incorporate this versatile compound into their synthetic strategies for developing novel pharmaceuticals and advanced materials.

References

- Ohta, A., et al. (2008). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C–H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO₃/KF. *Organic Letters*, 10(19), 4355–4358.
- Youssef, K., et al. (2023). Dimerization reactions with oxidized brominated thiophenes. *RSC Advances*, 13(13), 8639–8643.
- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. *RSC Medicinal Chemistry*.
- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. *Advances in Heterocyclic Chemistry*, 108, 1–161.
- PubChem. (n.d.). **5-Bromothiophene-3-carboxylic acid**.
- RSC Publishing. (2023). Dimerization reactions with oxidized brominated thiophenes.
- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- Liu, D., et al. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. *The Royal Society of Chemistry*.
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. *Molecules*, 26(14), 4323.
- J&K Scientific. (n.d.). **5-Bromothiophene-3-carboxylic acid** | 100523-84-0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. scbt.com [scbt.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 5-Bromothiophene-3-carboxylic acid 100523-84-0 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. 100523-84-0|5-Bromothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Significance of 5-Bromothiophene-3-carboxylic Acid in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028630#5-bromothiophene-3-carboxylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com